2-Chloro-3-(trifluoromethyl)cinnamic acid
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Overview
Description
2-Chloro-3-(trifluoromethyl)cinnamic acid is an organic compound with the molecular formula C10H6ClF3O2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a chlorine atom at the second position and a trifluoromethyl group at the third position. This compound is known for its applications in various fields, including organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)cinnamic acid typically involves the reaction of 2-chloro-3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)cinnamic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cinnamic acids, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)cinnamic acid has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential drug candidates.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)cinnamic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which are not extensively documented for this specific compound .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the chlorine atom.
2-(Trifluoromethyl)cinnamic acid: Similar structure but lacks the chlorine atom at the second position.
4-(Trifluoromethyl)cinnamic acid: Similar structure but the trifluoromethyl group is at the fourth position .
Uniqueness
2-Chloro-3-(trifluoromethyl)cinnamic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the phenyl ring. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(E)-3-[2-chloro-3-(trifluoromethyl)phenyl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZAUAUEYJDKDP-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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